(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is an organic compound that features a pyrazole ring substituted with an ethyl group, a trifluoromethyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the 1,3-dicarbonyl compound would be substituted with an ethyl group and a trifluoromethyl group.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formylation reaction, followed by reduction to yield the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Uniqueness
(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVAQADNEKAYHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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